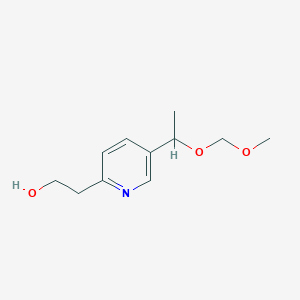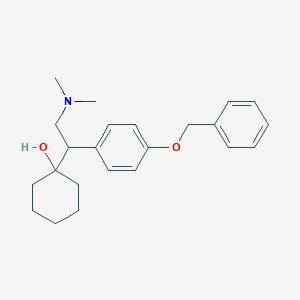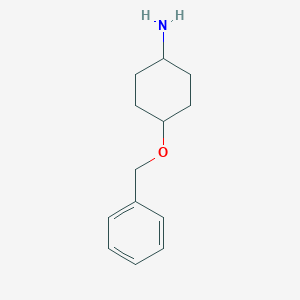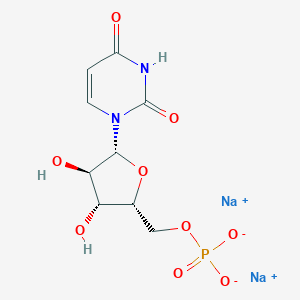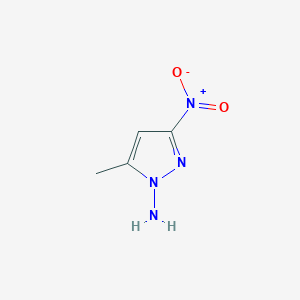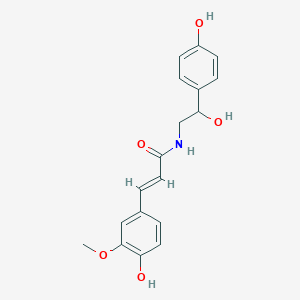
N-Feruloyloctopamine
描述
N-阿魏酰辛胺是一种酚酰胺化合物,由 N-阿魏酰基和辛胺结合而成。 它以其抗氧化特性而闻名,已从多种天然来源中分离出来,包括锦葵科的伞形锦葵根木材 . 该化合物的分子式为 C18H19NO5,分子量为 329.35 g/mol .
作用机制
N-阿魏酰辛胺通过几个分子靶点和途径发挥其作用:
生化分析
Biochemical Properties
N-Feruloyloctopamine plays a role in biochemical reactions, particularly in the inhibition of tyrosinase, an enzyme involved in the production of melanin . It also exhibits anti-fungal effects and impedes the dimorphic transition of the pathogen Candida albicans . Furthermore, it has been found to significantly decrease the phosphorylation levels of Akt and p38 MAPK .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been reported to inhibit tumor cell malignant phenotype by AKT- and EMT-related signals . It also impacts tumor cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to regulate PI3K-AKT- and apoptosis-related signals, with BBC3, DDIT3, NOXA, and CDKN1A serving as the novel targets of this compound inducing HCC cell apoptosis .
Temporal Effects in Laboratory Settings
It is known that the compound is relatively stable, but may undergo degradation under extreme acidic or alkaline conditions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to regulate PI3K-AKT- and apoptosis-related signals
准备方法
合成路线和反应条件
N-阿魏酰辛胺可以通过涉及阿魏酸和辛胺缩合的化学反应合成。 一种常见的方法是使用 N,N'-二环己基碳二亚胺 (DCC) 作为脱水剂,4-二甲基氨基吡啶 (DMAP) 作为催化剂 . 该反应通常在温和条件下进行,生成 N-阿魏酰辛胺。
工业生产方法
N-阿魏酰辛胺的工业生产可能涉及类似的合成路线,但规模更大。使用高效催化剂和优化的反应条件可以提高产率和纯度。 此外,还采用重结晶和色谱等纯化技术来获得高纯度的 N-阿魏酰辛胺 .
化学反应分析
反应类型
N-阿魏酰辛胺会发生各种化学反应,包括:
氧化: 该化合物可以被氧化生成醌和其他氧化产物。
还原: 还原反应可以将 N-阿魏酰辛胺转化为相应的胺衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和过氧化氢 (H2O2)。
还原: 使用硼氢化钠 (NaBH4) 和氢化铝锂 (LiAlH4) 等还原剂。
取代: 在取代反应中使用卤代烷和酰氯等亲电试剂.
主要生成产物
科学研究应用
N-阿魏酰辛胺在科学研究中有广泛的应用:
相似化合物的比较
N-阿魏酰辛胺与其他类似的酚酰胺进行比较:
N-反式-阿魏酰酪胺: 两种化合物都表现出抗氧化活性,但 N-阿魏酰辛胺中 C-3 位的 -OCH3 基团增强了其抗氧化潜力.
N-反式-对香豆酰辛胺: 该化合物也显示出抗氧化活性,但 N-阿魏酰辛胺对超氧化物歧化酶 (SOD) 和黄嘌呤氧化酶 (XOD) 的结合亲和力更高.
结论
N-阿魏酰辛胺是一种多功能化合物,在各种科学和工业应用中具有巨大潜力。其独特的化学结构和性质使其成为从化学到医学等各个领域研究的宝贵对象。
属性
IUPAC Name |
(E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-24-17-10-12(2-8-15(17)21)3-9-18(23)19-11-16(22)13-4-6-14(20)7-5-13/h2-10,16,20-22H,11H2,1H3,(H,19,23)/b9-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSCHQMOTSXAKB-YCRREMRBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCC(C2=CC=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NCC(C2=CC=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904229 | |
| Record name | N-Trans-Feruloyloctopamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-trans-Feruloyloctopamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032805 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
66648-44-0 | |
| Record name | N-trans-Feruloyloctopamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66648-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Trans-Feruloyloctopamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-trans-Feruloyloctopamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032805 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
164 - 165 °C | |
| Record name | N-trans-Feruloyloctopamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032805 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




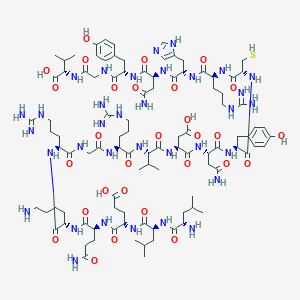
![2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol](/img/structure/B123706.png)

